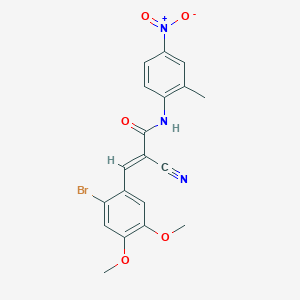

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

説明

特性

IUPAC Name |

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O5/c1-11-6-14(23(25)26)4-5-16(11)22-19(24)13(10-21)7-12-8-17(27-2)18(28-3)9-15(12)20/h4-9H,1-3H3,(H,22,24)/b13-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEHXFCUMMSQNV-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide, with the CAS number 444172-22-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C19H16BrN3O5

- Molecular Weight : 432.25 g/mol

- Structure : The compound features a prop-2-enamide core with significant substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 2-bromo-4,5-dimethoxybenzaldehyde and appropriate nitrile derivatives. One documented method involves the condensation of these materials in the presence of a base like sodium hydroxide, followed by reduction and recrystallization processes to yield the desired product .

Anticancer Properties

Numerous studies have reported the anticancer potential of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide:

- Inhibition of Leukemia Cells : The compound has shown significant inhibitory effects against human leukemia cells, specifically CCRF-CEM and its multidrug-resistant variant CEM/ADR5000. IC50 values ranged from 7.1 to 29.7 µM, indicating its potency in targeting these cells.

- Mechanism of Action : The compound's mechanism is believed to involve apoptosis induction in cancer cells, which is critical for its anticancer efficacy. This is supported by cellular assays that demonstrate increased markers of apoptosis in treated cells .

- Case Study : In a recent study involving various cancer cell lines, (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide was found to significantly reduce cell viability and induce cell cycle arrest at the G1 phase. This suggests a potential role in disrupting the proliferative capacity of cancer cells .

Comparative Biological Activity Table

| Compound Name | Target Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide | CCRF-CEM | 7.1 - 29.7 | Apoptosis induction |

| Compound A | MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| Compound B | A549 (Lung Cancer) | 10.5 | Apoptosis induction |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide?

The synthesis involves multi-step reactions, including bromination, cyano group addition, and amide formation. Key steps include:

- Bromination : Electrophilic substitution using bromine sources under controlled temperature (e.g., 0–5°C) to ensure regioselectivity.

- Cyano Addition : Nucleophilic substitution with cyanide reagents (e.g., KCN or CuCN) in polar aprotic solvents like DMF.

- Amide Coupling : Condensation of intermediates with 2-methyl-4-nitroaniline using coupling agents (e.g., DCC or EDC) in ethanol or DMSO at 60–80°C .

Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., ethanol for amide formation) to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and stereochemistry of this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the enamide moiety, as demonstrated in structurally analogous brominated acrylamides .

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, nitro groups) and confirm regiochemistry.

- IR Spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on bioactivity?

- Substituent Variation : Replace bromine with other halogens or modify nitro/methoxy groups to assess effects on cytotoxicity or enzyme inhibition.

- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) using standardized IC protocols.

- Computational Modeling : Perform docking studies with target enzymes (e.g., kinases) to predict binding affinities, as seen in structurally similar nitrophenyl acrylamides .

Q. What methodologies are appropriate for resolving contradictions in reported biological activity data across different studies?

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions to minimize variability.

- Dose-Response Curves : Establish consistent concentration ranges (e.g., 1–50 µM) and include positive controls (e.g., doxorubicin).

- Meta-Analysis : Cross-reference data from peer-reviewed studies on analogous compounds (e.g., ’s enzyme inhibition mechanisms) to identify trends .

Q. How can computational chemistry techniques be integrated with experimental data to elucidate the mechanism of action?

- Molecular Docking : Predict interactions with biological targets (e.g., tubulin or DNA topoisomerases) using software like AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations) to validate docking results.

- Experimental Validation : Confirm computational predictions via enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Contradiction Analysis and Optimization

Q. How can conflicting results in synthetic yields or purity be addressed during scale-up?

- Reaction Monitoring : Use inline FTIR or HPLC to detect intermediates and optimize reaction quenching times.

- Solvent Screening : Test alternatives to DMSO (e.g., THF or acetonitrile) to improve solubility and reduce side reactions.

- Catalyst Optimization : Evaluate palladium or copper catalysts for bromination/cyano addition steps to enhance efficiency .

Q. What strategies mitigate steric hindrance effects during amide bond formation?

- Microwave-Assisted Synthesis : Reduce reaction time and improve coupling efficiency under controlled microwave irradiation.

- Bulky Base Additives : Use DMAP or Hünig’s base to facilitate deprotonation in sterically crowded environments.

- Temperature Gradients : Gradually increase temperature (e.g., 25°C → 80°C) to prevent premature intermediate precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。